3-Azido-1-(4-chlorobenzyl)azetidine
Overview
Description
3-Azido-1-(4-chlorobenzyl)azetidine is a synthetic organic compound characterized by its azido group and chlorobenzyl moiety attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-chlorobenzyl)azetidine typically involves the following steps:
Azetidine Synthesis: The azetidine ring is constructed using methods such as cyclization reactions starting from linear precursors.
Chlorobenzyl Introduction: The chlorobenzyl group is introduced through a substitution reaction, where a suitable halogenated benzyl compound reacts with the azetidine ring.
Azido Group Addition: The azido group is introduced using azidation reactions, often involving reagents like sodium azide (NaN₃).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(4-chlorobenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or nitrous acid (HNO₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution Reactions: Nucleophiles like alkyl halides or amines, often under basic conditions.
Major Products Formed:
Oxidation Products: Nitroso- or nitro-derivatives of the azetidine ring.
Reduction Products: Amino derivatives of the azetidine ring.
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-(4-chlorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Azido-1-(4-chlorobenzyl)azetidine exerts its effects depends on its specific application. For example, in bioconjugation, the azido group can react with alkyne-functionalized molecules via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Molecular Targets and Pathways Involved:
Click Chemistry: The azido group reacts with alkynes to form triazoles, which can be used to modify proteins, nucleic acids, and other biomolecules.
Bioconjugation: The compound can be used to attach fluorescent labels, drugs, or other functional groups to biomolecules.
Comparison with Similar Compounds
3-Azido-1-(4-chlorobenzyl)azetidine is unique due to its combination of azido and chlorobenzyl groups on an azetidine ring. Similar compounds include:
1-Azido-4-chlorobenzene: Lacks the azetidine ring but contains the azido and chlorobenzyl groups.
3-Azido-1-(4-bromobenzyl)azetidine: Similar structure but with a bromobenzyl group instead of chlorobenzyl.
Properties
IUPAC Name |
3-azido-1-[(4-chlorophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGZWAUQKDICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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